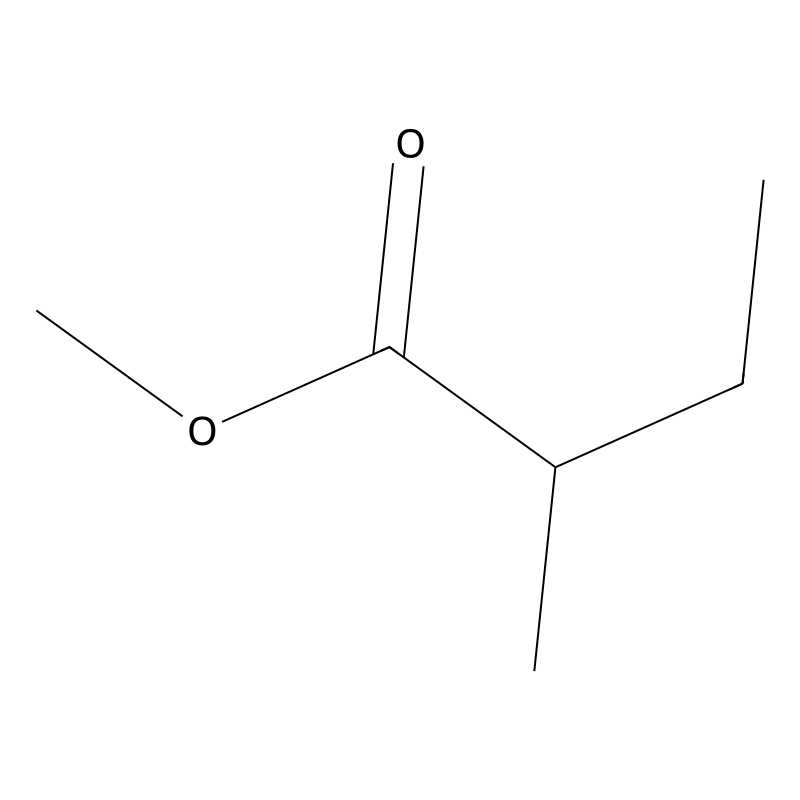Methyl 2-methylbutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Function and Properties:
Methyl 2-methylbutyrate (C₆H₁₂O₂) is an organic ester commonly encountered in scientific research due to its unique properties. It is a colorless, volatile liquid with a characteristic fruity, apple-like odor []. Its low boiling point (115 °C) and good solubility in organic solvents make it suitable for various applications [].
Identification and Analysis:
Researchers frequently utilize various analytical techniques to identify and quantify methyl 2-methylbutyrate in different matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for its detection due to its high sensitivity and specificity [].
Natural Occurrence:
Methyl 2-methylbutyrate is a naturally occurring compound found in various fruits, such as sea buckthorn (Hippophae rhamnoides) and feijoa (Acca sellowiana) []. Additionally, it has been identified as a volatile constituent in the secretions of certain insects, including the swallowtail butterfly (Papilio protenor demetrius) [].
Potential Applications:
Beyond its identification in natural products, research is exploring the potential applications of methyl 2-methylbutyrate in various fields. These include:
Methyl 2-methylbutyrate, also known as methyl (S)-2-methylbutanoate, is an organic compound classified as a fatty acid ester. Its molecular formula is C₆H₁₂O₂, and it is characterized by a branched structure that contributes to its unique properties. This compound is a clear, colorless liquid with a fruity aroma, making it particularly appealing in flavoring and fragrance applications. Methyl 2-methylbutyrate is hydrophobic and exhibits low solubility in water, which is typical for many esters .
Methyl 2-methylbutyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor.
Further research is needed to explore the detailed mechanism of action of Methyl 2-methylbutyrate in biological systems.
Potential hazards may include:
- Flammability: Organic compounds are generally flammable.
- Inhalation/Skin contact irritation: Esters can irritate the skin and respiratory system upon contact or inhalation.
Further research is needed to determine specific safety data like flammability limits and toxicity.
Additional Information:
- Methyl 2-methylbutyrate is generally recognized as safe (GRAS) for use as a flavoring agent by the US Food and Drug Administration (FDA).
Additionally, it reacts with strong oxidizing agents and can produce flammable hydrogen gas when mixed with alkali metals .
Methyl 2-methylbutyrate has been studied for its potential biological activities. It is known to exhibit low toxicity and does not cause significant irritation to skin or mucous membranes at typical exposure levels. Research indicates that it may have antimicrobial properties, contributing to its use in food preservation and flavoring . Furthermore, studies suggest that it can influence metabolic pathways related to fatty acid metabolism, although specific mechanisms require further investigation .
Methyl 2-methylbutyrate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of 2-methylbutanoic acid with methanol in the presence of an acid catalyst.
- Transesterification: This process involves exchanging the alkoxy group of an ester with an alcohol, using catalysts such as sodium methoxide.
- Biocatalytic Methods: Enzymatic synthesis using lipases can also be employed to produce methyl 2-methylbutyrate under mild conditions, offering a more environmentally friendly alternative.
Methyl 2-methylbutyrate finds diverse applications across various industries:
- Flavoring Agent: Its fruity aroma makes it popular in food and beverage industries as a flavoring agent.
- Fragrance: Used in perfumes and cosmetics for its pleasant scent.
- Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals and pharmaceuticals.
- Solvent: Utilized in formulations requiring low volatility.
Several compounds share structural similarities with methyl 2-methylbutyrate. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methyl Butyrate | C₅H₁₀O₂ | Shorter carbon chain; less fruity aroma |
| Ethyl 2-Methylbutyrate | C₆H₁₂O₂ | Similar structure but with an ethyl group; different odor profile |
| 2-Methylbutyric Acid | C₅H₁₀O₂ | A carboxylic acid; lacks ester properties |
| Isobutyl Butyrate | C₇H₁₄O₂ | Longer chain; different physical properties |
Methyl 2-methylbutyrate stands out due to its specific branched structure and unique sensory attributes, which are not found in other similar compounds .
Physical Description
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1666 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1665 of 1666 companies with hazard statement code(s):;
H225 (97.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
53955-81-0
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








